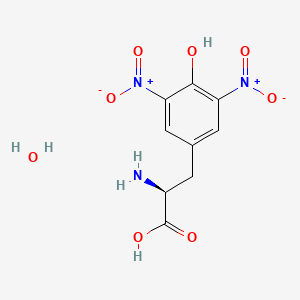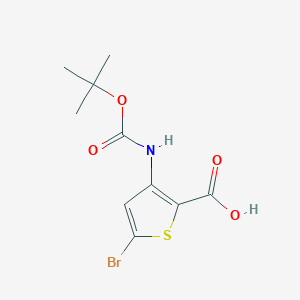
2-(1,3-Benzothiazol-6-yl)acetic acid
説明
The compound “2-(1,3-Benzothiazol-6-yl)acetic acid” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry due to its highly pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazole compounds can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A novel method for the synthesis of 2-arylbenzothiazole derivatives involves using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF .Molecular Structure Analysis
The molecular structure of “this compound” is stabilized by O-H⋯O and C-H⋯O hydrogen-bonding interactions .Chemical Reactions Analysis
Benzothiazole derivatives can be synthesized through various chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes involves an in situ-generated disulfide photosensitizing molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .科学的研究の応用
Microwave-Assisted Synthesis
A study developed a rapid and efficient method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives under microwave irradiation conditions. This method significantly shortened reaction times compared to conventional heating methods. Moreover, it explored the antinociceptive activity of synthesized derivatives, providing a new avenue for pain management research (Önkol et al., 2012).
Decarboxylation Studies
Research has demonstrated the facile decarboxylation of benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride at room temperature, highlighting the chemical behavior of these compounds and their potential applications in synthetic organic chemistry (Baudet & Otten, 1970).
Synthesis and Biological Activities
A study involving functionalized 2‐hydrazinobenzothiazole with isatin and some carbohydrates under both conventional and ultrasound methods was conducted. This research not only achieved better yields and shorter reaction times with ultrasound irradiation but also explored the antimicrobial and antiviral activities of the synthesized compounds (Badahdah et al., 2015).
Synthesis, Crystal Structure, and Spectroscopic Characterization
Another study focused on the synthesis, crystal structure, and spectroscopic characterization of a compound closely related to 2-(1,3-Benzothiazol-6-yl)acetic acid. The study provided insights into the compound's crystal structure, stabilized by intermolecular hydrogen bonds, and highlighted its potential applications in the development of new materials (Aydin et al., 2010).
Antimycobacterial and Antimicrobial Studies
Further research has explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, demonstrating significant anti-microbial activity. This suggests the potential of benzothiazole derivatives in developing treatments for microbial infections (Sathe et al., 2011).
作用機序
Target of Action
The primary target of 2-(1,3-Benzothiazol-6-yl)acetic acid is the DprE1 enzyme . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound’s interaction with this enzyme is believed to contribute to its anti-tubercular activity .
Mode of Action
It is known that benzothiazole derivatives can inhibit the dpre1 enzyme . This inhibition disrupts the normal functioning of the bacteria, leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of cell wall components in Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the production of key cell wall components, impairing the bacteria’s ability to maintain their structural integrity .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. By targeting the DprE1 enzyme, the compound disrupts the bacteria’s ability to synthesize essential cell wall components, leading to their death .
将来の方向性
Recent advances in the synthesis of benzothiazole compounds related to green chemistry suggest that the future development trend and prospect of the synthesis of benzothiazoles will involve green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
生化学分析
Biochemical Properties
2-(1,3-Benzothiazol-6-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmitter breakdown, respectively . The interaction with tyrosinase involves binding to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. Similarly, the inhibition of acetylcholinesterase occurs through binding to the enzyme’s active site, leading to increased levels of acetylcholine in the synaptic cleft . These interactions highlight the potential of this compound as a therapeutic agent for conditions such as hyperpigmentation and neurodegenerative diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and increasing the expression of pro-apoptotic genes . Additionally, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization . These cellular effects underscore the potential of this compound in cancer therapy and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the binding of this compound to tyrosinase and acetylcholinesterase results in the inhibition of these enzymes, as mentioned earlier . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . The activation of caspase enzymes and the upregulation of pro-apoptotic genes in cancer cells are examples of how this compound influences gene expression to induce apoptosis . These molecular mechanisms provide insights into the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Degradation can occur under extreme pH or temperature conditions, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways and gene expression . These findings highlight the importance of considering temporal factors when evaluating the efficacy and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth and improving cognitive function . At high doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing the risks associated with this compound.
特性
IUPAC Name |
2-(1,3-benzothiazol-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)4-6-1-2-7-8(3-6)13-5-10-7/h1-3,5H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYOVBXHLNEPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621909 | |
| Record name | (1,3-Benzothiazol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98589-45-8 | |
| Record name | 6-Benzothiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98589-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Benzothiazol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-benzothiazol-6-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)




![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)



![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)


![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)